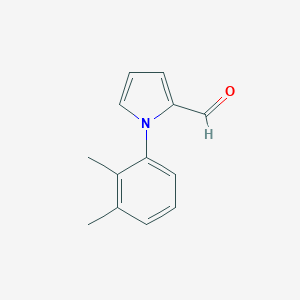

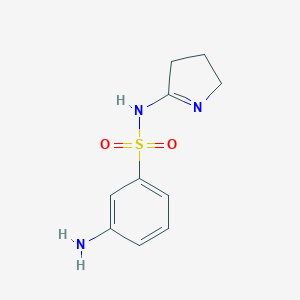

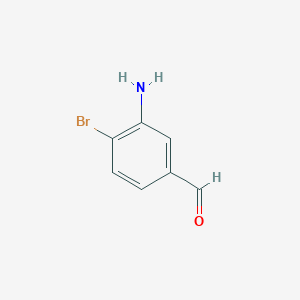

![molecular formula C10H13NO2S B112607 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid CAS No. 412925-13-4](/img/structure/B112607.png)

3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid” is a chemical compound . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Physical And Chemical Properties Analysis

A similar compound, “3-{[(tert-butoxy)carbonyl]amino}-3-[4-(methylsulfanyl)phenyl]propanoic acid”, has a molecular weight of 311.4 and a melting point of 166 - 168°C . The physical and chemical properties of “3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid” might be different.Aplicaciones Científicas De Investigación

Synthetic Chemistry and Material Science

Synthesis of Derivatives : The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives demonstrates a range of strategies for the imination of key sulfoxide intermediates, highlighting the compound's versatility in organic synthesis and its potential for creating molecules with interesting conformational properties (Tye & Skinner, 2002).

Radiation-induced Hydrogels : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including derivatives of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, show increased swelling properties and thermal stability. These hydrogels have promising biological activities and potential medical applications (Aly & El-Mohdy, 2015).

Pharmaceutical Research and Biocatalysis

Chiral Catalysis : Research on S-3-amino-3-phenylpropionic acid, a derivative of the compound, has shown its importance as a pharmaceutical intermediate. The use of Methylobacterium oryzae for the biocatalytic production of enantiopure compounds illustrates the compound's role in drug research, especially for developing treatments like S-dapoxetine for premature ejaculation (Li et al., 2013).

Enzymatic Resolution : The enzymatic resolution of racemic threo amides to produce enantiomerically pure 4-sulfur-substituted (2S,3R)-3-phenylserines, which are precursors for antibiotics like thiamphenicol and florfenicol, underscores the compound's utility in the synthesis of biologically active molecules (Kaptein et al., 1998).

Antagonist Synthesis : The synthesis of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs as EP3 receptor antagonists for therapeutic applications highlights the role of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid derivatives in developing novel pharmacological agents (Asada et al., 2010).

Safety And Hazards

For “3-{[(tert-butoxy)carbonyl]amino}-3-[4-(methylsulfanyl)phenyl]propanoic acid”, the safety information includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . Please refer to the MSDS for more detailed safety information .

Propiedades

IUPAC Name |

3-amino-3-(4-methylsulfanylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVWWXSYESPZPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343821 |

Source

|

| Record name | 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | |

CAS RN |

412925-13-4 |

Source

|

| Record name | 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

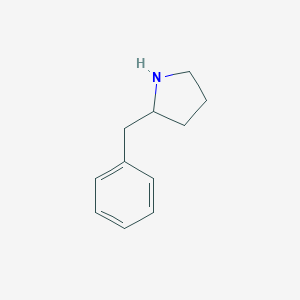

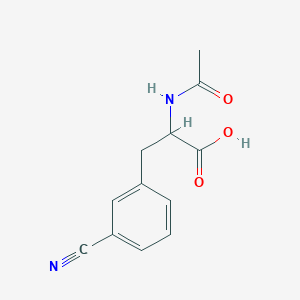

![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)

![4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B112542.png)